molecular formula C14H11N3S2 B3860601 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE

Cat. No.: B3860601
M. Wt: 285.4 g/mol
InChI Key: RMDMPFHWTDUDCW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a hydrazine derivative with a thiophene-containing aldehyde or ketone, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine or thioether derivatives.

Scientific Research Applications

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound is similar in structure but contains a benzothiazole ring instead of a thiophene ring.

    3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE: This compound has a quinoxaline ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE lies in its combination of a thiazole and a thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)9-15-17-14-16-12(10-19-14)13-7-4-8-18-13/h1-10H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMPFHWTDUDCW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
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2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
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2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
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2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
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2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE
Reactant of Route 6
2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOLE

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